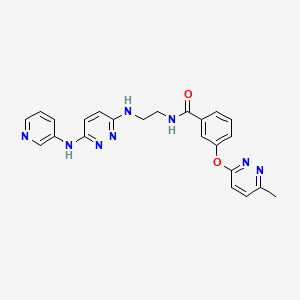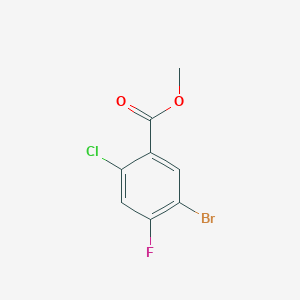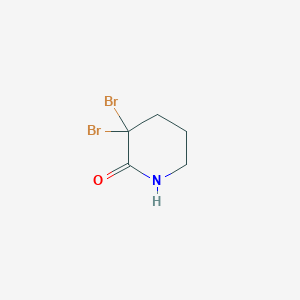![molecular formula C14H15NO2S B2534407 [2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 668477-13-2](/img/structure/B2534407.png)
[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid” is a chemical compound with the CAS Number: 668477-13-2 . It has a molecular weight of 262.35 . The IUPAC name for this compound is 2-(2-(4-isopropylphenyl)-1H-1lambda3-thiazol-4-yl)acetic acid .
Molecular Structure Analysis
The molecular structure of “[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid” can be represented by the InChI code: 1S/C14H16NO2S/c1-9(2)10-3-5-11(6-4-10)14-15-12(8-18-14)7-13(16)17/h3-6,8-9,18H,7H2,1-2H3,(H,16,17) .Chemical Reactions Analysis
While specific chemical reactions involving “[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid” are not available, thiazoles are known to participate in a variety of reactions. For instance, they can undergo Knoevenagel condensation with aldehydes to afford α,β-unsaturated compounds .Physical And Chemical Properties Analysis
“[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid” is stored at a temperature of 28 C .Scientific Research Applications
Anti-Inflammatory Activity
2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid: exhibits anti-inflammatory effects. Researchers have investigated its potential as a therapeutic agent for managing inflammatory conditions, such as arthritis, by modulating immune responses and reducing cytokine production .
Analgesic Properties
Studies suggest that this compound may possess analgesic properties. It could be explored as a novel pain-relieving agent, potentially targeting specific pain pathways or receptors .
Antibacterial and Antifungal Activity
The thiazole ring in 2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid contributes to its antimicrobial potential. Researchers have investigated its efficacy against bacteria and fungi. It may find applications in developing new antibiotics or antifungal drugs .
Neuroprotective Effects
Emerging research indicates that this compound might have neuroprotective properties. It could play a role in safeguarding neurons from oxidative stress, inflammation, or excitotoxicity, making it relevant for neurodegenerative diseases .
Anticancer Potential
While more studies are needed, there’s interest in exploring the anticancer effects of 2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid . It could interfere with cancer cell growth, apoptosis pathways, or angiogenesis. Researchers are investigating its potential as an adjunct therapy .
Chemical Synthesis and Medicinal Chemistry
Beyond its biological activities, this compound serves as a valuable building block in chemical synthesis. Medicinal chemists use it to create derivatives with enhanced properties, optimizing drug candidates for specific targets .
Safety and Hazards
Future Directions
The future directions for “[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and other fields. As thiazoles have shown a wide range of biological activities , there is potential for the development of new drugs and treatments.
properties
IUPAC Name |
2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-9(2)10-3-5-11(6-4-10)14-15-12(8-18-14)7-13(16)17/h3-6,8-9H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJRZYYIWWJVAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-chlorobenzyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2534331.png)
![N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-1H-imidazole-4-sulfonamide](/img/structure/B2534332.png)



![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-5-chloropyrimidine](/img/structure/B2534340.png)


![2-Cyano-3-{4-[2-(2,2,2-trifluoroethoxy)acetamido]phenyl}prop-2-enamide](/img/structure/B2534344.png)
![1-(Azepan-1-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2534347.png)
